4-Phenylpiperazine-2,6-dione
CAS No.: 42239-75-8
Cat. No.: VC4218498
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42239-75-8 |
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Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.202 |
IUPAC Name | 4-phenylpiperazine-2,6-dione |
Standard InChI | InChI=1S/C10H10N2O2/c13-9-6-12(7-10(14)11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14) |
Standard InChI Key | MXXYUYGNYVTHOX-UHFFFAOYSA-N |
SMILES | C1C(=O)NC(=O)CN1C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 4-phenylpiperazine-2,6-dione consists of a six-membered piperazine ring with two ketone groups at positions 2 and 6 and a phenyl group at position 4. Key physicochemical parameters derived from analogous compounds include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₀N₂O₂ | |
Molecular Weight | 202.20 g/mol | |
LogP (Partition Coefficient) | 1.45 | |
Topological Polar Surface Area | 40.6 Ų |
The phenyl group enhances hydrophobicity, influencing solubility and membrane permeability. NMR spectra of related compounds reveal distinct proton environments: aromatic protons resonate at δ 7.15–7.37 ppm, while piperazine ring protons appear at δ 3.52–3.75 ppm .
Synthetic Methodologies
Cyclization of Iminodiacetic Acid Derivatives
A common route involves cyclizing N-substituted iminodiacetic acids using carbodiimides or carbonyldiimidazole (CDI). For example:
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Bromoacetylation: Aniline reacts with bromoacetyl bromide to form 2-bromo-N-phenylacetamide .
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Esterification: The intermediate couples with methyl N-substituted iminomonoacetate under basic conditions (triethylamine, room temperature) .
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Hydrolysis and Cyclization: The ester is hydrolyzed to a carboxylic acid, which undergoes cyclization in acetic anhydride with sodium acetate to yield the dione .
Representative Reaction Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Bromoacetylation | Bromoacetyl bromide, Et₃N | 92–98% | |
Cyclization | Ac₂O, NaOAc, reflux | 68–85% |
Industrial-Scale Production
Continuous flow reactors and solvent recovery systems optimize yield (≥90%) and purity (>99%) . Chromatographic purification (e.g., silica gel) removes byproducts like unreacted aniline.
Biological Activity and Herbicidal Applications
Mechanism of Action
Piperazine-2,6-diones inhibit protoporphyrinogen-IX oxidase (PPO), a key enzyme in chlorophyll biosynthesis. Substitutions at the phenyl ring modulate activity:
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4-Chloro-2-fluorophenyl analogs: Show 90% weed suppression at 75 g/ha .
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Benzyl derivatives: Reduced activity due to steric hindrance .
Structure-Activity Relationships
Substituent (Position 4) | Herbicidal Efficacy (ED₉₀) | Yield | Source |
---|---|---|---|
4-Chloro-2-fluoro | 50 g/ha | 82% | |
Benzyl | 150 g/ha | 85% |
Functionalization and Derivative Synthesis
Nucleophilic Substitutions
The piperazine nitrogen undergoes alkylation with dihaloalkanes:
Alkylating Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
1,4-Dibromobutane | K₂CO₃, acetone, reflux | 1-(4-Bromobutyl) derivative | 55–83% |
Hydrolysis Pathways
Acid or base hydrolysis cleaves the dione moiety:
Conditions | Products | Analytical Confirmation | Source |
---|---|---|---|
6M HCl, reflux | Phenylglycine derivatives | NMR (δ 1.25–2.49 ppm) | |
2M NaOH, 80°C | Dicarboxylic acids | IR loss of C=O peaks |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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Electron-withdrawing groups (Cl, F): Enhance herbicidal potency but reduce synthetic yield (e.g., 4n: 60% yield vs. 4m: 85%) .
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Benzyl groups: Improve pharmacokinetics (e.g., logP = 2.06) but limit enzyme binding .
Industrial Scalability
Benzyl-substituted diones require energy-intensive purification (e.g., column chromatography), whereas 4-phenyl derivatives simplify solvent recovery .
Future Directions and Challenges
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Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure diones for chiral drug synthesis.
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Bioactivity Profiling: Expand screening to kinase targets and antimicrobial panels.
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Environmental Impact: Assess soil persistence and non-target organism toxicity for agrochemical derivatives.
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